N-Ethyl-3,5-difluoroaniline
Overview
Description
N-Ethyl-3,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by fluorine atoms, and an ethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3,5-difluoroaniline can be achieved through several methods. One common approach involves the alkylation of 3,5-difluoroaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,5-difluoroaniline.
Reagent: Ethyl bromide or ethyl iodide.
Base: Sodium hydroxide or potassium carbonate.
Solvent: Ethanol or acetone.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete alkylation.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow reactors or catalytic systems to enhance yield and purity. The use of advanced purification techniques like distillation and crystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Replacement of fluorine atoms with other nucleophiles.
Scientific Research Applications
N-Ethyl-3,5-difluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Organic Synthesis:
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ethyl group attached to the nitrogen atom may influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
3,5-Difluoroaniline: Lacks the ethyl group, making it less lipophilic.
N-Methyl-3,5-difluoroaniline: Contains a methyl group instead of an ethyl group, affecting its chemical and biological properties.
3,5-Difluorobenzylamine: The amino group is attached to a benzyl moiety rather than directly to the benzene ring.
Uniqueness: N-Ethyl-3,5-difluoroaniline is unique due to the combination of fluorine atoms and an ethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-ethyl-3,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBCNJSNRMAIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600377 | |
Record name | N-Ethyl-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119284-23-0 | |
Record name | N-Ethyl-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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